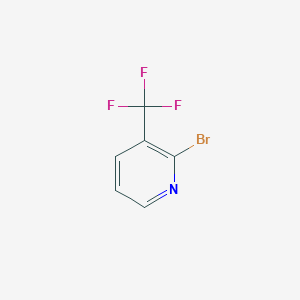

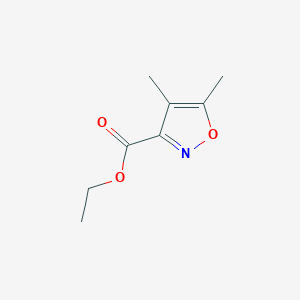

(2S)-Octahydroindole-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carboxylic acids are a foundational class of organic compounds with broad applications in industrial chemistry, biochemistry, and pharmaceuticals. The flexibility of carboxylic acids as precursors for various chemicals underscores their importance in synthesizing complex molecules, including "(2S)-Octahydroindole-2-carboxylic acid" (Jarboe et al., 2013).

Synthesis Analysis

The synthesis of complex carboxylic acids often involves catalytic decarboxylative transformations, a process where the carboxylic group (COOH) is replaced by extrusion of CO2 in a chemo- and regioselective manner. This method has expanded to include various classes of carboxylic acids as substrates, showcasing the versatility in synthesizing compounds like "(2S)-Octahydroindole-2-carboxylic acid" (Rahaman et al., 2023).

Molecular Structure Analysis

Analyzing the molecular structure of carboxylic acids, including "(2S)-Octahydroindole-2-carboxylic acid," involves understanding the impact of substituents on the carboxylic acid's reactivity and properties. Techniques such as X-ray diffraction and Fourier transform infrared spectroscopy are pivotal in such analyses, providing insights into the compound's crystal lattice and functional groups' interaction (Yokoi et al., 2022).

Chemical Reactions and Properties

Carboxylic acids undergo various reactions, including esterification and amidation, which are crucial in synthesizing pharmacologically active compounds. The metabolic activation of carboxylic acids to form acyl-glucuronides and acyl-CoA thioesters illustrates the complexity of their reactivity and the potential for generating diverse molecular structures (Skonberg et al., 2008).

Wissenschaftliche Forschungsanwendungen

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, are significant in the study of engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These acids, including hexanoic, octanoic, decanoic, and lauric acids, affect microbial cell membranes and internal pH, presenting challenges and opportunities in metabolic engineering to enhance microbial tolerance and performance in industrial applications (Jarboe et al., 2013).

Reactive Extraction of Carboxylic Acids

The efficiency of extracting carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been studied, highlighting the environmentally friendly and recoverable characteristics of supercritical CO2. This research underscores the importance of carboxylic acids in separation technologies and their potential industrial applications (Djas & Henczka, 2018).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

Significant advancements have been made in the solvents used for the liquid-liquid extraction of carboxylic acids, including the use of ionic liquids, amines, and organophosphorous extractants. This research is crucial for recovering carboxylic acids from diluted aqueous streams, particularly for bio-based plastic production (Sprakel & Schuur, 2019).

Octacalcium Phosphate with Incorporated Carboxylate Ions

Research into octacalcium phosphate (OCP) that incorporates carboxylate ions (OCPC) has shown potential applications in adsorbents, electrochemical devices, and biomaterials. This highlights the versatility of carboxylic acids in modifying crystal structures for various scientific and industrial purposes (Yokoi et al., 2022).

Recent Developments in Carboxylic Acid Bioisosteres

The exploration of carboxylic acid bioisosteres has been important for overcoming challenges in drug design, such as toxicity, metabolic stability, and bioavailability. This research area demonstrates the role of carboxylic acids and their derivatives in medicinal chemistry, offering insights into the development of safer and more effective pharmaceuticals (Horgan & O’ Sullivan, 2021).

Wirkmechanismus

Safety and Hazards

“(2S)-Octahydroindole-2-carboxylic acid” can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

IUPAC Name |

(2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6?,7?,8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-RRQHEKLDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2C(C1)C[C@H](N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436650 |

Source

|

| Record name | (2S)-Octahydroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-Octahydroindole-2-carboxylic acid | |

CAS RN |

186194-75-2 |

Source

|

| Record name | (2S)-Octahydroindole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phosphonic acid, [[4-[[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]carb](/img/structure/B70516.png)

![2-[(4-Methylphenyl)Thio]Pyridine-3-Carbonyl Chloride](/img/structure/B70532.png)

![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)

![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)

![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)